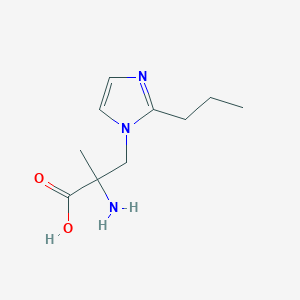

2-Amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the use of catalysts and specific reaction conditions to ensure high yield and purity. For example, the preparation of similar compounds like 2-amino-2-methyl-1-propanol involves hydrogenation of 2-aminoisobutyric acid or its esters .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-Amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used to investigate the role of imidazole derivatives in biological systems, including enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and signaling pathways. This coordination can lead to the inhibition or activation of specific biological processes, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

2-Amino-2-methyl-1-propanol: An alkanolamine used as a buffer and precursor to other organic compounds.

Indole derivatives: Known for their diverse biological activities, including anti-inflammatory and analgesic properties.

Uniqueness

2-Amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

2-Amino-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid, a compound featuring a β-amino acid structure, has garnered attention for its potential biological activities. This article discusses its biological properties, including antiviral, antibacterial, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

where specific values for x, y, z, and w can be determined from its molecular formula. The presence of the imidazole ring is significant as it contributes to the compound's biological activity.

Antiviral Activity

Research indicates that derivatives of β-amino acids exhibit notable antiviral properties. For instance, compounds containing similar structures have shown effectiveness against various viruses:

- Neuraminidase Inhibition : Some β-amino acid derivatives have been identified as neuraminidase inhibitors, with IC50 values around 50 μM, suggesting potential in treating viral infections like influenza .

- Hepatitis A Virus (HAV) : Certain β-amino acid moieties demonstrated significant antiviral activity against HAV, achieving up to 100% inhibition at specific concentrations .

Antibacterial Activity

The antibacterial efficacy of 2-amino derivatives has also been documented:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds exhibit MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating moderate to strong antibacterial properties .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Anti-inflammatory Activity

In vivo studies highlight the anti-inflammatory potential of related compounds:

- TNFα Production : Compounds similar to 2-amino derivatives have been shown to suppress lipopolysaccharide-induced TNFα production in whole blood cultures, indicating their role in modulating inflammatory responses .

Case Studies

- Inflammation Model : In a controlled study, a compound structurally related to the target showed significant inhibition of carrageenan-induced footpad edema in mice, comparable to established anti-inflammatory drugs like tacrolimus .

- Antiviral Testing : A series of synthesized β-amino acid compounds were tested against various viral strains in vitro, revealing substantial inhibition rates against HSV-1 and adenovirus type 7 .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-amino-2-methyl-3-(2-propylimidazol-1-yl)propanoic acid |

InChI |

InChI=1S/C10H17N3O2/c1-3-4-8-12-5-6-13(8)7-10(2,11)9(14)15/h5-6H,3-4,7,11H2,1-2H3,(H,14,15) |

InChI Key |

PBOYUGATPSFWEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CN1CC(C)(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.